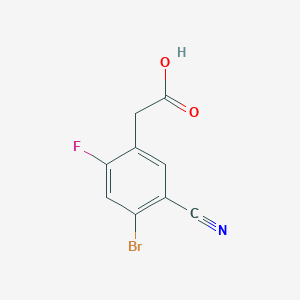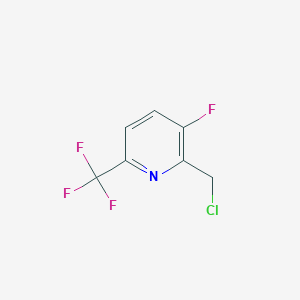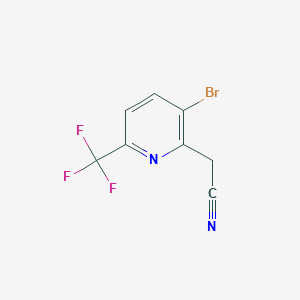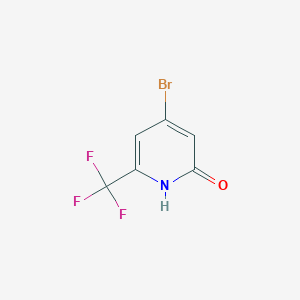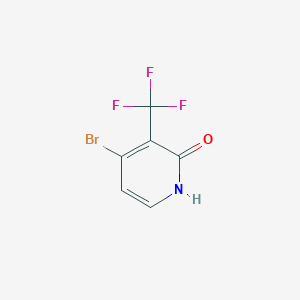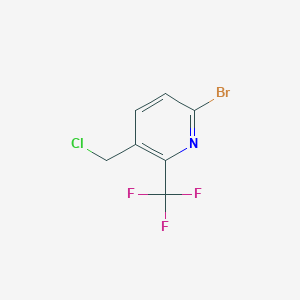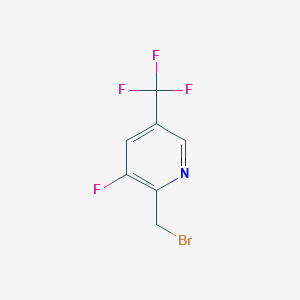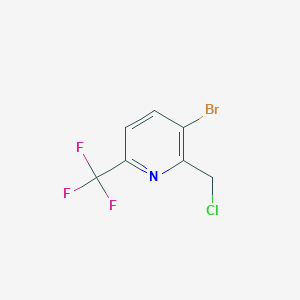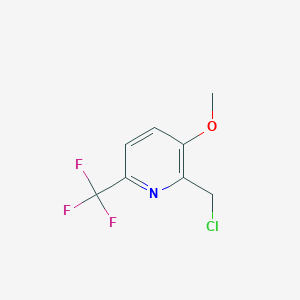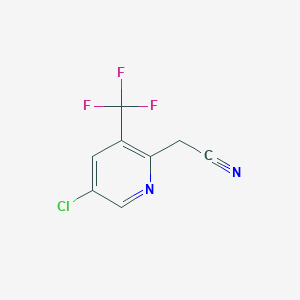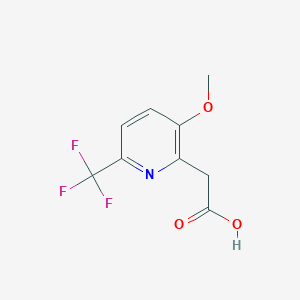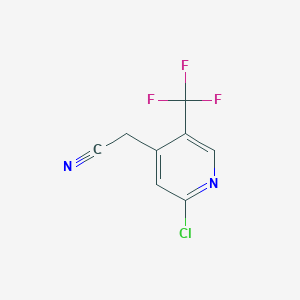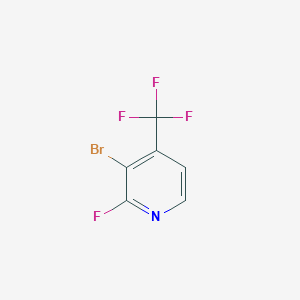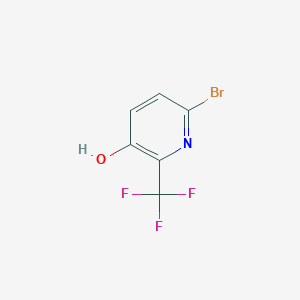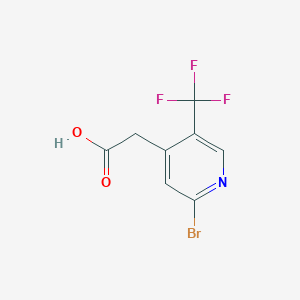
2-Bromo-5-(trifluoromethyl)pyridine-4-acetic acid
概要
説明
2-Bromo-5-(trifluoromethyl)pyridine-4-acetic acid: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 2-position, a trifluoromethyl group at the 5-position, and an acetic acid moiety at the 4-position of the pyridine ring. It is commonly used in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(trifluoromethyl)pyridine-4-acetic acid typically involves multiple steps. One common method starts with the bromination of 5-(trifluoromethyl)pyridine to introduce the bromine atom at the 2-position. This is followed by the introduction of the acetic acid moiety at the 4-position through a series of reactions involving intermediates such as esters or nitriles. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to achieve high purity of the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-5-(trifluoromethyl)pyridine-4-acetic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, which may have different chemical properties and applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are usually carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. The reactions are typically carried out under an inert atmosphere to prevent oxidation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or an aldehyde derivative.
科学的研究の応用
Chemistry: 2-Bromo-5-(trifluoromethyl)pyridine-4-acetic acid is used as a building block in the synthesis of various complex organic molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl and bromine substituents on biological activity. It is also used in the synthesis of biologically active molecules that can be used as probes or inhibitors in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and ligands for various chemical processes.
作用機序
The mechanism of action of 2-Bromo-5-(trifluoromethyl)pyridine-4-acetic acid depends on its specific application. In general, the compound can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological or chemical effects.
類似化合物との比較
2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but lacks the acetic acid moiety.
2-Bromo-5-fluoropyridine: Similar structure but has a fluorine atom instead of a trifluoromethyl group.
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but has a chlorine atom instead of a bromine atom.
Uniqueness: 2-Bromo-5-(trifluoromethyl)pyridine-4-acetic acid is unique due to the presence of both the trifluoromethyl group and the acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable building block in various fields of research and industry.
特性
IUPAC Name |
2-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-6-1-4(2-7(14)15)5(3-13-6)8(10,11)12/h1,3H,2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWQHMDBDDWUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


